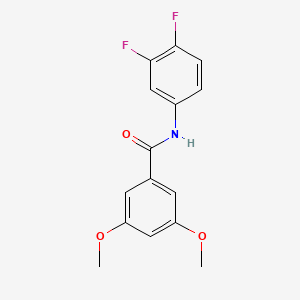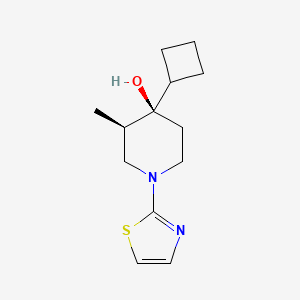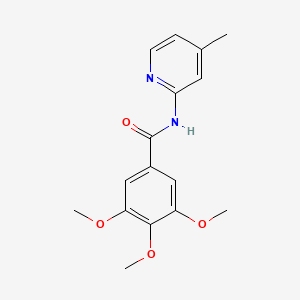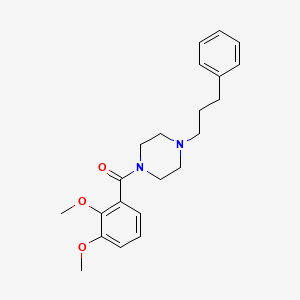![molecular formula C15H13FN4O2 B5510480 8-氟-N-甲基-N-[(5-甲基-1,3,4-恶二唑-2-基)甲基]-2-喹啉甲酰胺](/img/structure/B5510480.png)
8-氟-N-甲基-N-[(5-甲基-1,3,4-恶二唑-2-基)甲基]-2-喹啉甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step chemical reactions, starting from simple precursors to achieve the desired structural complexity and functionalization. For instance, Gracheva et al. (1982) described the synthesis of quinoline derivatives by condensation, followed by hydrogenolysis and reaction with propargyl bromide, highlighting the methodological diversity in synthesizing quinoline compounds (Gracheva, Kovel'man, & Tochilkin, 1982). Similarly, Kethireddy et al. (2017) demonstrated the synthesis of quinoxaline and 1,3,4-oxadiazole derivatives, emphasizing the importance of quinoxalines and oxadiazoles in medicinal chemistry (Kethireddy, Kotakommula, Eppakayala, & Mariganti, 2017).
Molecular Structure Analysis
The molecular structure of quinoline derivatives plays a critical role in their biological activity. Vaksler et al. (2023) proposed the synthesis of a quinoline derivative with potential antimicrobial and antiviral drug applications, where the molecular and crystal structures were defined and described, showcasing the significance of structural analysis in drug design (Vaksler, Hryhoriv, Ivanov, Kovalenko, Georgiyants, & Langer, 2023).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, contributing to their broad spectrum of biological activities. Faldu et al. (2014) synthesized quinoline derivatives and screened them for antimicrobial activity, illustrating the chemical diversity and potential therapeutic applications of these compounds (Faldu, Talpara, Bhuva, Vachharajani, & Shah, 2014).
科学研究应用
抗分枝杆菌评估
Dinakaran 等人 (2008) 的一项研究涉及合成和评估新型衍生物的抗分枝杆菌活性。合成的化合物针对各种结核分枝杆菌菌株进行测试,显示出显着的体外和体内活性。活性最强的化合物在肺和脾组织中表现出显着的细菌载量减少,突出了此类衍生物在治疗分枝杆菌感染中的潜力 (Dinakaran, Senthilkumar, Yogeeswari, China, Nagaraja, & Sriram, 2008)。
荧光衍生物合成
Gracheva 等人 (1982) 描述了具有荧光基团的喹啉衍生物的合成。这项研究重点关注可在生物化学和医学中用于研究生物系统的化合物的开发,突出了喹啉衍生物在科学研究中的多功能性 (Gracheva, Kovel'man, & Tochilkin, 1982)。
喹诺酮衍生物的抗菌活性
Inoue 等人 (1994) 合成了一系列新型四环喹诺酮抗菌剂,其中包含噻唑并吡嗪。这些化合物对革兰氏阳性菌和革兰氏阴性菌(包括耐甲氧西林金黄色葡萄球菌 (MRSA))均表现出有效的抗菌活性,表明喹啉衍生物在开发新型抗菌剂方面的潜力 (Inoue, Kondo, Taguchi, Jinbo, Sakamoto, & Tsukamoto, 1994)。
新型衍生物的合成和表征
Adimule 等人 (2014) 对新型 8-羟基喹啉取代的 1,3,4-恶二唑化合物的合成进行了研究,探讨了它们的抗菌和抗癌特性。这项工作例证了开发具有潜在治疗应用的新化合物的持续努力,展示了喹啉衍生物在药物化学中的重要性 (Adimule, Medapa, Jagadeesha, Kulkarni, Kumar, & Rao, 2014)。
GABAA/苯二氮卓受体活性
Tenbrink 等人 (1994) 探索了一系列新化合物,包括咪唑并[1,5-a]喹喔啉酰胺和氨基甲酸酯,它们对 GABAA/苯二氮卓受体具有高亲和力结合。本研究深入了解了喹啉衍生物在神经学研究中的作用,可能有助于开发新的神经系统疾病治疗剂 (Tenbrink, Im, Sethy, Tang, & Carter, 1994)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
8-fluoro-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O2/c1-9-18-19-13(22-9)8-20(2)15(21)12-7-6-10-4-3-5-11(16)14(10)17-12/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIWWLCENOSJSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN(C)C(=O)C2=NC3=C(C=CC=C3F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-methyl-5-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5510407.png)
![4-[(3-methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5510410.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,2,3,4-tetrahydro-2-naphthalenecarboxamide hydrochloride](/img/structure/B5510418.png)
![3-[(6-methyl-3-pyridazinyl)oxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5510423.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B5510427.png)





![N-[(3S*,4R*)-1-(5,6-dimethyl-4-pyrimidinyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5510492.png)
![N-(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,2-dimethylpropanamide](/img/structure/B5510496.png)
![4-(5-methyl-2-pyridinyl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinol](/img/structure/B5510504.png)